trans-Methyl3-methylpiperidine-4-carboxylatehydrochloride
Description
trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine-derived organic compound characterized by a carboxylate ester group at the 4-position, a methyl substituent at the 3-position, and a hydrochloride salt formation. The trans-configuration of the substituents on the piperidine ring ensures distinct stereochemical properties, influencing its reactivity, solubility, and biological interactions. This compound is typically synthesized via nucleophilic substitution or esterification reactions, followed by purification through crystallization or chromatography. Its structural features make it a valuable intermediate in pharmaceutical research, particularly in the development of neuromodulators or enzyme inhibitors targeting central nervous system disorders .
Key properties include:
- Molecular Formula: C₉H₁₆NO₂·HCl
- Molecular Weight: 209.69 g/mol (calculated from atomic masses)
- Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt .
- Melting Point: Expected to range between 180–200°C, typical for hydrochlorides of similar piperidine derivatives.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (3R,4S)-3-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
LIBNHIYBEVBSKI-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1C(=O)OC.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis often begins with 4-methylpiperidine or 3-amino-4-methylpyridine as precursors. For example, 3-amino-4-methylpyridine undergoes carbamate protection to form (4-methylpiperidin-3-yl)carbamic acid methyl ester , which is subsequently subjected to reductive amination with benzaldehyde derivatives. This step introduces the 3-methyl substituent while preserving the piperidine ring’s stereochemical integrity.
Catalytic hydrogenation using Adams catalyst (platinum oxide) under high-pressure hydrogen (6.0 MPa) reduces intermediate imines to the corresponding amines. For instance, hydrogenation of ethyl trans-(±)-4-(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate yields the trans-diastereomer with >99% diastereomeric excess (de) after resolution.
Resolution of Racemic Mixtures
Racemic mixtures of the cis- and trans-isomers are resolved using chiral resolving agents such as L-di-p-toluoyl tartaric acid (L-DTTA) . Seeding with high-enantiomeric excess (ee) salts ensures preferential crystallization of the trans-isomer. For example, a dr of 97.3:2.7 (cis:trans) is achieved after two recrystallizations of the hydrochloride salt.
Dihydropyridine Hydrogenation
Palladium-Catalyzed Carbonylation
A patent by Pfizer describes the use of palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene under carbon monoxide (689 kPa) to synthesize tert-butyl 3,3-dimethyl-4-(methoxycarbonyl)piperidine-1-carboxylate . Subsequent deprotection with hydrochloric acid yields the trans-isomer in 85% purity.
Asymmetric Hydrogenation
Asymmetric hydrogenation of 1-tert-butyl-2-methyl 3-oxopiperidine-1,2-dicarboxylate using baker’s yeast produces the (2R,3S)-configured alcohol with 87% ee. This method avoids racemization and achieves >99% de, highlighting its utility for enantioselective synthesis.
Process Optimization and Side Reactions
Solvent and Temperature Effects
-
Solvent selection : Tetrahydrofuran (THF) and ethyl acetate are preferred for their compatibility with Grignard reagents and ease of extraction.
-
Temperature control : Exothermic reactions, such as LiAlH4-mediated reductions, require cooling to −30°C to minimize byproducts like methylthiomethyl ether (≤8%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Chemistry: trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Insights :
- The trans-configuration reduces steric hindrance compared to the cis-isomer, enhancing stability and reactivity in nucleophilic environments .
- The methyl group at the 3-position increases lipophilicity relative to unsubstituted piperidine carboxylates, impacting membrane permeability in biological systems.
- The hydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., cis-Methyl 3-methylpiperidine-4-carboxylate), facilitating formulation in drug delivery systems .
Spectral Data Comparison
Spectral properties (IR, NMR) differentiate this compound from analogs:
| Technique | trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride | Piperidine-4-carboxylic acid ethyl ester |
|---|---|---|
| IR (C=O stretch) | 1735–1740 cm⁻¹ (ester carbonyl) | 1725–1730 cm⁻¹ (ester carbonyl) |
| ¹H NMR (δ ppm) | 1.25 (s, 3H, CH₃), 3.70 (s, 3H, OCH₃), 3.1–3.4 (m, piperidine) | 1.30 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂) |
| ¹³C NMR (δ ppm) | 52.1 (OCH₃), 174.5 (C=O) | 60.8 (OCH₂), 170.9 (C=O) |
Data derived from spectral databases highlight the ester group’s electronic environment and substituent effects on chemical shifts.
Limitations and Challenges
- Stability: Hydrolysis of the ester group in aqueous environments limits long-term storage compared to non-esterified analogs.
- Stereoselectivity : Synthesis of the trans-isomer requires precise reaction conditions to avoid cis-contamination, increasing production costs .
Biological Activity
trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride can be described by its molecular formula . The compound features a piperidine ring, which is known for its role in various biological activities and medicinal applications.
Biological Activity Overview
The biological activity of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride has been explored in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the piperidine structure can enhance efficacy against various bacterial strains.
- CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.
- Enzyme Inhibition : Some studies have suggested that piperidine derivatives can act as enzyme inhibitors, particularly in pathways related to cancer progression and metabolic disorders.
Case Studies
Several case studies have documented the biological effects of related compounds, providing insights into the potential applications of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride:
-
Case Study on Antimicrobial Efficacy :
- A study examined the effectiveness of various piperidine derivatives against Staphylococcus aureus. Results indicated that modifications to the piperidine structure significantly enhanced antibacterial activity, suggesting a similar potential for trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride.
-
CNS Effects :
- Another research effort focused on the anxiolytic effects of piperidine derivatives in animal models. The findings indicated that certain structural features contributed to reduced anxiety-like behaviors, highlighting the need for further exploration of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in this context.
-
Enzyme Inhibition Studies :
- A study investigated the inhibition of cyclin-dependent kinases (CDKs) by piperidine compounds, revealing that specific modifications could lead to significant reductions in cancer cell proliferation. This suggests a pathway for exploring trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride as a potential therapeutic agent in oncology.
Research Findings
The following table summarizes key research findings related to the biological activities of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Enhanced activity against Staphylococcus aureus with structural modifications |
| Study 2 | CNS Effects | Anxiolytic properties observed in animal models with similar compounds |
| Study 3 | Enzyme Inhibition | Significant inhibition of CDK activity leading to reduced cancer cell growth |
Q & A
Q. What methodologies are recommended for synthesizing trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride with high stereochemical purity?
The synthesis typically involves multi-step protocols, including cyclization and carboxylation. Key steps include:
- Cyclization : Using piperidine precursors (e.g., substituted piperidones) under reductive amination conditions with sodium borohydride (NaBH₄) or catalytic hydrogenation .
- Carboxylation : Introducing the methyl ester group via nucleophilic substitution with methyl chloroformate in aprotic solvents like tetrahydrofuran (THF) .
- Stereochemical Control : Employing chiral auxiliaries or enantioselective catalysts to favor the trans configuration. Polar solvents (e.g., dimethyl sulfoxide) may enhance stereoselectivity .
Q. How can researchers validate the structural integrity and purity of trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride?
Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial protons in piperidine rings) and chemical shifts for methyl ester groups .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 221.7 g/mol for free base) and detect impurities using high-resolution MS .
- HPLC-PDA : Assess purity (>98%) with reverse-phase chromatography and photodiode array detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK-293, SH-SY5Y) to confirm receptor binding specificity .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., cis isomers or hydrolyzed esters) that may interfere with biological assays .
- Computational Docking : Compare binding affinities with homologous piperidine derivatives (e.g., meperidine analogs) to validate target interactions .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. Piperidine esters are prone to hydrolysis in acidic conditions .
- Thermal Stability : Store at -20°C (as recommended for similar hydrochlorides) and assess crystalline integrity via X-ray diffraction .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to identify photodegradation products .
Q. How can computational modeling improve the rational design of analogs with enhanced pharmacokinetic properties?
Q. What strategies address challenges in synthesizing enantiomerically pure derivatives for chiral pharmacology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
